Dtpfpm, (S(-))-

Description

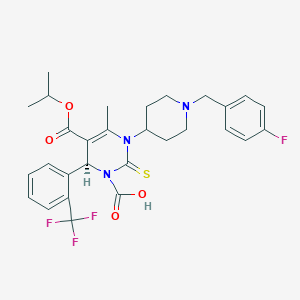

“Dtpfpm, (S(-))-” is a stereospecific organic compound with the systematic name 1,5(2H)-Pyrimidinedicarboxylic acid, 3,6-dihydro-4-methyl-2-thioxo-6-(2-(trifluoromethyl)phenyl)-, 1-(1-((4-fluorophenyl)methyl)-4-piperidinyl) 5-(1-methylethyl) ester, (S)- . Its molecular structure features a pyrimidinedicarboxylic acid backbone substituted with a trifluoromethylphenyl group, a piperidinyl ester, and a fluorophenylmethyl moiety. The compound’s synthesis typically involves multi-step reactions, including alkylation and esterification in polar aprotic solvents like dimethylformamide (DMF) .

Hazard data for related compounds (e.g., H302, H315, H319, H335 warnings) indicate irritancy and toxicity risks, warranting careful handling .

Properties

CAS No. |

142930-38-9 |

|---|---|

Molecular Formula |

C29H31F4N3O4S |

Molecular Weight |

593.6 g/mol |

IUPAC Name |

(4S)-1-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-6-methyl-5-propan-2-yloxycarbonyl-2-sulfanylidene-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidine-3-carboxylic acid |

InChI |

InChI=1S/C29H31F4N3O4S/c1-17(2)40-26(37)24-18(3)35(21-12-14-34(15-13-21)16-19-8-10-20(30)11-9-19)27(41)36(28(38)39)25(24)22-6-4-5-7-23(22)29(31,32)33/h4-11,17,21,25H,12-16H2,1-3H3,(H,38,39)/t25-/m0/s1 |

InChI Key |

RBVWAVPYRBMIOS-VWLOTQADSA-N |

SMILES |

CC1=C(C(N(C(=S)N1C2CCN(CC2)CC3=CC=C(C=C3)F)C(=O)O)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C |

Isomeric SMILES |

CC1=C([C@@H](N(C(=S)N1C2CCN(CC2)CC3=CC=C(C=C3)F)C(=O)O)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C |

Canonical SMILES |

CC1=C(C(N(C(=S)N1C2CCN(CC2)CC3=CC=C(C=C3)F)C(=O)O)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C |

Other CAS No. |

142930-38-9 |

Synonyms |

3,6-dihydro-4-methyl-2-thioxo-6-(2-trifluoromethylphenyl)-1,5(2H)-pyrimidinedicarboxylic acid, 1-(1-((4-fluorophenyl)methyl)-4-piperidinyl) 5-(1-methylethyl) ester 3,6-dihydro-4-methyl-2-thioxo-6-(2-trifluoromethylphenyl)-1,5(2H)-pyrimidinedicarboxylic acid, 1-(1-((4-fluorophenyl)methyl)-4-piperidinyl) 5-(1-methylethyl) ester, monohydrochloride, (R(-))-isomer 3,6-dihydro-4-methyl-2-thioxo-6-(2-trifluoromethylphenyl)-1,5(2H)-pyrimidinedicarboxylic acid, 1-(1-((4-fluorophenyl)methyl)-4-piperidinyl) 5-(1-methylethyl) ester, monohydrochloride, (S(-))-isomer 3,6-dihydro-4-methyl-2-thioxo-6-(2-trifluoromethylphenyl)-1,5(2H)-pyrimidinedicarboxylic acid, 1-(1-((4-fluorophenyl)methyl)-4-piperidinyl) 5-(1-methylethyl) ester, R(-)-isomer DTPFPM DTPFPM, (R(-))-isomer DTPFPM, (S(-))-isomer DTPFPM, monohydrochloride (R(-))-isomer DTPFPM, monohydrochloride (S(-))- SQ 32,547 SQ 32547 SQ-32,547 SQ-32547 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of “Dtpfpm, (S(-))-” and Similar Compounds

| CAS No. | Similarity Score | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| 64334-96-9 | 0.97 | C₁₀H₁₀N₂ | 158.20 | Quinoline derivative with methyl groups |

| 872828-93-8 | 0.97 | Not reported | - | Pyrimidine-thione scaffold |

| 102562-86-7 | 0.87–1.00 | C₈H₁₀N₂O | 150.18 | High solubility, benzamide backbone |

| 7570-49-2 | 0.95 | C₇H₅F₃O₂ | 196.11 | Trifluoromethyl-substituted aromatic acid |

Key Observations :

- 64334-96-9 shares a quinoline core, differing in the absence of the trifluoromethylphenyl and piperidinyl ester groups present in “Dtpfpm” .

- 102562-86-7 exhibits high solubility (13,600 mg/mL) due to its benzamide structure, contrasting with “Dtpfpm’s” likely lower solubility from bulkier substituents .

- 7570-49-2 highlights the role of trifluoromethyl groups in enhancing metabolic stability, a feature relevant to “Dtpfpm’s” design .

Key Observations :

- “Dtpfpm” and 64334-96-9 both employ DMF as a solvent and NaH as a base, suggesting shared strategies for nucleophilic substitutions .

- Lower yields (~39%) in “Dtpfpm” synthesis may stem from steric hindrance from the trifluoromethylphenyl group, complicating reaction kinetics .

Physicochemical and Pharmacological Properties

Table 3: Property Comparison

| Property | Dtpfpm, (S(-))- | 102562-86-7 | 7570-49-2 |

|---|---|---|---|

| Solubility | Moderate (organic) | 13,600 mg/mL | Low (aqueous) |

| Absorption (GI) | Not reported | None | High |

| Hazard Profile | H302, H315, H319, H335 | None reported | Corrosive |

| Metabolic Stability | High (CF₃ group) | Low | Moderate |

Key Observations :

- The trifluoromethyl group in “Dtpfpm” likely enhances metabolic stability compared to 102562-86-7 , which lacks halogen substituents .

- High solubility in 102562-86-7 correlates with its benzamide structure, whereas “Dtpfpm’s” ester and aromatic groups reduce aqueous compatibility .

Research Findings and Implications

- Structural Optimization: The piperidinyl ester in “Dtpfpm” may improve membrane permeability compared to non-esterified analogs like 7570-49-2, though this requires experimental validation .

- Synthetic Challenges : Low yields in “Dtpfpm” synthesis suggest a need for optimized catalysts or alternative solvents (e.g., dimethylacetamide) to reduce steric effects .

- Safety Considerations : Hazard warnings (H302, H315) align with irritancy trends in trifluoromethyl-containing compounds, necessitating rigorous safety protocols .

Q & A

Q. What are the established synthetic routes for (S(-))-Dtpfpm, and what analytical techniques are critical for confirming its enantiomeric purity?

- Methodological Answer : Synthetic routes typically involve asymmetric catalysis or chiral resolution. Key steps include monitoring reaction intermediates via HPLC and verifying enantiomeric excess (ee) using polarimetry or chiral stationary phase chromatography. For purity confirmation, combine nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) with circular dichroism (CD) to correlate optical activity with structural configuration . Table 1 : Critical Analytical Techniques

| Technique | Purpose | Example Parameters |

|---|---|---|

| Chiral HPLC | Enantiomer separation | Column: Chiralpak® IA; Mobile phase: hexane/isopropanol |

| Polarimetry | Optical rotation measurement | Wavelength: 589 nm (sodium D-line) |

| CD Spectroscopy | Absolute configuration analysis | Range: 190–250 nm; Solvent: acetonitrile |

Q. How should researchers design initial experiments to assess the stability of (S(-))-Dtpfpm under various physiological conditions?

- Methodological Answer : Use accelerated stability testing (AST) under controlled pH, temperature, and humidity conditions. For example:

- Thermal Stability : Incubate samples at 40°C/75% RH for 4 weeks, analyzing degradation products via LC-MS.

- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify isomerization via HPLC .

Include kinetic modeling (Arrhenius equation) to extrapolate shelf-life data .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions in reported bioactivity data of (S(-))-Dtpfpm across different studies?

- Methodological Answer : Conduct meta-analyses with standardized protocols:

- Data Harmonization : Normalize assay conditions (e.g., cell lines, IC50 calculation methods).

- Inter-Rater Reliability Testing : Apply Krippendorff’s Alpha (α ≥ 0.8 indicates satisfactory agreement) to assess consistency in bioactivity interpretations .

- Contradiction Mapping : Use heatmaps to visualize discrepancies in dose-response curves across studies .

Q. How can computational modeling be integrated with experimental data to elucidate the mechanism of action of (S(-))-Dtpfpm?

- Methodological Answer : Combine molecular dynamics (MD) simulations with experimental binding assays:

Docking Studies : Predict binding affinity to target receptors (e.g., AutoDock Vina).

MD Validation : Simulate ligand-receptor interactions over 100 ns; compare with surface plasmon resonance (SPR) data.

Free Energy Calculations : Use MM-GBSA to quantify binding energy, correlating with in vitro IC50 values .

Data Management and Compliance

Q. What are the essential components of a Data Management Plan (DMP) for studies involving (S(-))-Dtpfpm, particularly regarding spectral data and computational simulations?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Spectral Data : Store raw NMR/MS files in repositories like Zenodo with DOI assignment. Use .mnova files for annotated spectra.

- Computational Data : Archive simulation trajectories (e.g., .dcd files) and scripts (GitHub/GitLab) with README documentation.

Reference the Science Europe DMP template for discipline-specific guidance .

Q. How does GDPR compliance impact the handling of clinical data in pharmacological studies of (S(-))-Dtpfpm?

- Methodological Answer : GDPR requires anonymization/pseudonymization of participant data. Implement:

- Data Minimization : Collect only essential biomarkers (e.g., plasma concentration, adverse events).

- Encrypted Storage : Use AES-256 encryption for datasets containing personal identifiers.

- Ethics Documentation : Submit Data Protection Impact Assessments (DPIAs) to institutional review boards (IRBs) before data collection .

Methodological Optimization

Q. What strategies improve the reproducibility of enantioselective synthesis protocols for (S(-))-Dtpfpm?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.